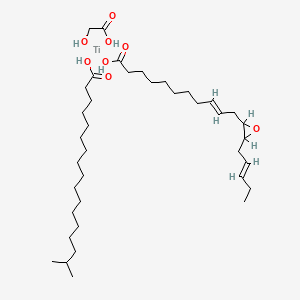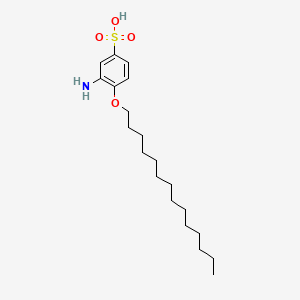![molecular formula C14H15NO B15346816 4-[2-(4-Methoxyphenyl)ethyl]pyridine CAS No. 5462-66-8](/img/structure/B15346816.png)
4-[2-(4-Methoxyphenyl)ethyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Methoxyphenyl)ethyl]pyridine is an organic compound characterized by a pyridine ring substituted with a 2-(4-methoxyphenyl)ethyl group
Synthetic Routes and Reaction Conditions:
Buchwald-Hartwig Amination: This method involves the palladium-catalyzed coupling of 4-methoxyphenylboronic acid with 2-ethylpyridine.
Suzuki-Miyaura Coupling: This cross-coupling reaction uses 4-methoxyphenylboronic acid and 2-ethylpyridine in the presence of a palladium catalyst and a base.
Reductive Amination: This involves the reaction of 4-methoxyphenylacetaldehyde with pyridine-2-ethylamine under reducing conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale palladium-catalyzed cross-coupling reactions, ensuring high yield and purity. The choice of catalyst and reaction conditions is optimized for cost-effectiveness and scalability.
Types of Reactions:
Oxidation: Oxidation of the pyridine ring can lead to the formation of pyridine N-oxide derivatives.
Reduction: Reduction of the pyridine ring can yield pyridine derivatives with reduced oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution often uses Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution may involve strong bases like sodium hydride (NaH).
Major Products Formed:
Pyridine N-oxides: Resulting from oxidation reactions.
Reduced Pyridines: Resulting from reduction reactions.
Substituted Pyridines: Resulting from electrophilic and nucleophilic substitution reactions.
Applications De Recherche Scientifique
4-[2-(4-Methoxyphenyl)ethyl]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects in various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4-[2-(4-Methoxyphenyl)ethyl]pyridine exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparaison Avec Des Composés Similaires
2-(4-Methoxyphenyl)ethanol
4-Methoxyphenol
2-Butanone, 4-(4-methoxyphenyl)-
Anisylacetone
This comprehensive overview highlights the significance of 4-[2-(4-Methoxyphenyl)ethyl]pyridine in various scientific fields and its potential applications
Propriétés
Numéro CAS |
5462-66-8 |
|---|---|
Formule moléculaire |
C14H15NO |
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
4-[2-(4-methoxyphenyl)ethyl]pyridine |
InChI |
InChI=1S/C14H15NO/c1-16-14-6-4-12(5-7-14)2-3-13-8-10-15-11-9-13/h4-11H,2-3H2,1H3 |
Clé InChI |
WUOBRCVSGPKAMH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CCC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B15346765.png)


![7-Benzyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15346789.png)





![(6,9-dihydroxy-6,10-dimethyl-3-methylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl) 2-methylbut-2-enoate](/img/structure/B15346837.png)
